1,1-Dimethoxy-4-methylpentan-3-one
Description
Significance of Masked Carbonyl Equivalents in Multi-Step Organic Transformations
Multi-step organic synthesis often involves a sequence of reactions to build a complex molecular architecture. youtube.comresearchgate.neted.gov A significant challenge in this process is the presence of multiple reactive functional groups within a molecule. A reagent intended to react with one functional group may inadvertently react with another, leading to undesired byproducts and low yields. To circumvent this, chemists use "protecting groups" to temporarily mask the reactivity of a particular functional group. fiveable.me
Ketals serve as excellent "masked carbonyl equivalents." numberanalytics.com By converting a ketone to a ketal, its typical reactivity towards nucleophiles and bases is suppressed. msu.edufiveable.me This allows for a wide range of chemical transformations, such as reductions, oxidations, or organometallic additions, to be carried out on other functional groups present in the molecule. msu.edu After the desired transformations are complete, the ketal can be easily and cleanly converted back to the original ketone under mild acidic conditions, a process known as deprotection. fiveable.memasterorganicchemistry.com This ability to mask and then unmask the carbonyl group is a powerful tool, enabling the synthesis of complex molecules that would otherwise be difficult or impossible to create. numberanalytics.com
Role of Dialkyl Ketals, Specifically 1,1-Dimethoxy-4-methylpentan-3-one, as Strategic Synthetic Intermediates
Dialkyl ketals are a specific class of ketals where the protecting groups are two alkoxy groups derived from an alcohol. nih.govorganic-chemistry.org These structures are frequently found in natural products and are crucial intermediates in organic synthesis. nih.gov The compound this compound is a prime example of a dialkyl ketal that serves as a strategic synthetic intermediate.
Its structure features a pentan-3-one backbone where the carbonyl at position 3 is masked by two methoxy (B1213986) groups at position 1. nih.gov This compound is primarily used as a building block in the synthesis of more complex molecules, including pharmaceuticals, pesticides, and dyes. Its stability and versatile reactivity make it a valuable component in industrial applications. For instance, the ketone group can be unmasked and then participate in a variety of reactions, or the methoxy groups can be substituted under certain conditions. smolecule.com
Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 66480-84-0 |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol nih.gov |
| Appearance | Colorless to yellowish liquid smolecule.com |
| SMILES | CC(C)C(=O)CC(OC)OC nih.govuni.lu |
| InChI Key | UXDOCHQFVMKVKD-UHFFFAOYSA-N nih.govsigmaaldrich.com |
One common method for synthesizing this compound involves the acid-catalyzed reaction of 3-methyl-2-butanone (B44728) with methanol (B129727).
Historical Context and Evolution of Ketal Chemistry in Retrosynthetic Analysis
The strategic use of ketals is deeply intertwined with the development of retrosynthetic analysis, a problem-solving technique for planning organic syntheses. wikipedia.org This approach involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgleah4sci.com Ketal chemistry has been a fundamental tool in this process since its early applications. numberanalytics.com
In retrosynthetic analysis, a chemist identifies key bonds that can be disconnected to simplify the target molecule. wikipedia.org The ability to envision a ketone functional group in place of a ketal allows for a more flexible and logical disconnection approach. By masking the carbonyl group, chemists can plan synthetic routes that would otherwise be complicated by the carbonyl's reactivity. youtube.com The evolution of ketal chemistry has provided a reliable and predictable method for protecting and deprotecting ketones, making it an indispensable strategy in the design and execution of complex total syntheses of natural products and pharmaceuticals. numberanalytics.com
Properties
IUPAC Name |
1,1-dimethoxy-4-methylpentan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(2)7(9)5-8(10-3)11-4/h6,8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDOCHQFVMKVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Formation of 1,1 Dimethoxy 4 Methylpentan 3 One and Analogous Ketal Systems
Direct Ketalization Approaches to 1,1-Dimethoxy-4-methylpentan-3-one
Direct ketalization involves the reaction of a ketone with an alcohol under specific catalytic conditions. These methods are the most straightforward and commonly employed routes for preparing simple ketals.
The most conventional method for synthesizing ketals is the acid-catalyzed reaction of a ketone with an alcohol. numberanalytics.com For the synthesis of this compound, this would involve the reaction of 4-methylpentan-3-one with two equivalents of methanol (B129727) in the presence of an acid catalyst.
The mechanism is a reversible process initiated by the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiketal. youtube.com Deprotonation yields a neutral hemiketal intermediate. Subsequent protonation of the hemiketal's hydroxyl group forms a good leaving group (water). libretexts.org The departure of water generates a resonance-stabilized carbocation (an oxocarbenium ion). libretexts.org Finally, a second molecule of methanol attacks this carbocation, and a final deprotonation step yields the ketal and regenerates the acid catalyst. youtube.com
Because the reaction is in equilibrium, water must be removed from the reaction mixture to drive it toward the product side, in accordance with Le Châtelier's principle. organic-chemistry.org This is often accomplished by azeotropic distillation or the use of a dehydrating agent. A variety of acid catalysts can be employed for this transformation, each with specific applications and levels of reactivity. nih.govnih.gov
Table 1: Common Acid Catalysts in Ketalization Reactions
| Catalyst | Type | Notes | References |
| Sulfuric Acid (H₂SO₄) | Protic Acid | Strong, widely used, but can cause side reactions. | nih.gov |
| p-Toluenesulfonic Acid (p-TsOH) | Protic Acid | Solid, easier to handle than H₂SO₄, effective catalyst. | google.comprepchem.com |
| Camphor Sulfonic Acid (CSA) | Protic Acid | Chiral, mild, and effective for various protections. | eurekalert.orgnih.gov |
| Zirconium Tetrachloride (ZrCl₄) | Lewis Acid | Highly efficient and chemoselective catalyst. | organic-chemistry.org |
| Cerium(III) Trifluoromethanesulfonate (B1224126) | Lewis Acid | Effective for forming ketals with secondary alcohols. | organic-chemistry.org |
| Tungstosilicic Acid on Carbon | Heterogeneous | Reusable, high activity under mild conditions. | nih.gov |
A highly effective variation of direct ketalization involves the use of orthoformates, such as trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF). ias.ac.in For the synthesis of this compound, TMOF is the reagent of choice. organic-chemistry.org Orthoformates serve a dual purpose in the reaction: they are a source of the alkoxy groups and also act as an efficient water scavenger. organic-chemistry.org TMOF reacts with the water generated during the reaction to form methyl formate (B1220265) and methanol, thus driving the equilibrium to completion without the need for physical water removal. organic-chemistry.org
The reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid. google.comacs.org The mechanism involves the acid-catalyzed formation of a dialkoxycarbonium ion from the orthoformate, which then acts as the key electrophilic species. ias.ac.in This method is particularly advantageous for the ketalization of ketones, which are generally less reactive than aldehydes. The reaction of a ketone with trimethyl orthoformate in the presence of an acid catalyst can produce the corresponding dimethyl ketal in virtually quantitative yields. google.com This approach has been successfully used to prepare analogous structures like cyclohexanone (B45756) dimethyl ketal from cyclohexanone and TMOF. prepchem.comgoogle.com
Advanced and Specialized Ketalization Methodologies
Beyond classical approaches, several advanced methodologies have been developed that offer milder reaction conditions, greater functional group tolerance, and novel reaction pathways.
Electrochemical synthesis offers a green and powerful alternative to traditional chemical methods by using electricity to drive reactions, thus avoiding stoichiometric chemical oxidants or reductants. nih.gov While direct electrochemical ketalization of a simple ketone like 4-methylpentan-3-one is not a standard procedure, related electrochemical methods for forming α-keto acetals have been developed. organic-chemistry.orgacs.org
One such method involves the synergistic combination of electrochemical oxidation and organoselenium catalysis to synthesize α-keto acetals from terminal alkynes and alcohols. organic-chemistry.orgacs.org In this process, electrochemical oxidation generates a selenium cation that activates the alkyne for nucleophilic attack by alcohol molecules. organic-chemistry.org This approach allows for the simultaneous incorporation of carbonyl and acetal (B89532) motifs in a single step at room temperature, without the need for metal additives. acs.org Other electroorganic syntheses focus on the oxidation of alcohols or the cleavage of ketals. beilstein-journals.orgrsc.orgunimi.it The application of electrochemistry to drive the direct formation of simple ketals from ketones remains an area with potential for future development, offering precise control over reaction conditions. nih.govpku.edu.cn
Photocatalysis has emerged as a strategy for conducting chemical transformations under exceptionally mild conditions using visible light as an energy source. acs.org A novel method for acetalization and ketalization has been developed using photoredox catalysis. researchgate.netnih.gov This technique employs an electron-poor photocatalyst, such as a biscyanolated perylene (B46583) bisimide, which becomes a potent photooxidant upon irradiation with green light (e.g., 525 nm LED). researchgate.net
However, a key distinction exists between the treatment of aldehydes and ketones. While aldehydes can be converted directly into acetals, ketones must first be transformed into their silyl (B83357) enol ether derivatives before they can undergo photocatalytic ketalization. researchgate.netnih.gov The postulated mechanism for this reaction involves the photocatalytic oxidation of the silyl enol ether. researchgate.net This method is notable for its high functional group tolerance, proceeding without the use of acids or photoacids, which allows for the protection of carbonyls in molecules containing acid-labile groups. researchgate.net
Table 2: Comparison of Ketalization Methodologies
| Methodology | Energy Source | Substrate for Ketone | Key Features | References |
| Acid-Catalysis | Thermal | Ketone | Reversible; requires water removal. | numberanalytics.comlibretexts.org |
| Orthoformates | Thermal | Ketone | Irreversible; orthoformate acts as water scavenger. | organic-chemistry.orggoogle.com |
| Electrocatalysis | Electrical | Alkyne (for α-keto acetals) | Avoids chemical oxidants; mild conditions. | organic-chemistry.orgacs.org |
| Photocatalysis | Light | Silyl Enol Ether | Neutral conditions; high functional group tolerance. | researchgate.netnih.gov |
Transketalization is a process where a pre-formed ketal reacts with a different alcohol in the presence of an acid catalyst to form a new ketal. google.com This equilibrium-driven reaction is useful for synthesizing more complex or sterically hindered ketals that are difficult to prepare directly. google.comgoogle.com For example, this compound could serve as a starting material to generate a variety of other ketals.
The reaction typically involves heating the dimethyl ketal with an excess of a higher-boiling or more valuable alcohol. The volatile methanol is distilled from the reaction mixture to drive the equilibrium toward the formation of the new, modified ketal. google.com This strategy has been demonstrated in the conversion of cyclohexanone dimethyl ketal to cyclohexanone diisopropyl ketal or cyclohexanone diisobutyl ketal at elevated temperatures (110-180 °C) with an acid catalyst. google.comprepchem.comgoogle.com The process is highly versatile and can be used to introduce a wide range of alcohol functionalities onto the ketal structure. eurekalert.org
Table 3: Illustrative Transketalization Reactions
| Starting Ketal | Reagent Alcohol | Product Ketal | Conditions | Reference |
| Cyclohexanone Dimethyl Ketal | Isopropanol | Cyclohexanone Diisopropyl Ketal | Acid catalyst, 105-180 °C | google.comgoogle.com |
| Cyclohexanone Dimethyl Ketal | Isobutanol | Cyclohexanone Diisobutyl Ketal | p-TsOH, 110-160 °C | prepchem.com |
| 4,4-Dimethoxy-2,5-cyclohexadienone | Ethylene Glycol | p-Benzoquinone-4,4-ethylene ketal | BF₃·OEt₂, DME | datapdf.com |
Retrosynthetic Disconnections and Precursor Analysis for this compound
Retrosynthetic analysis of this compound, a ketone derivative with the molecular formula C₈H₁₆O₃, begins by identifying the key functional groups and strategic bonds for disconnection. nih.gov The structure contains a ketone and a dimethyl acetal (a type of ketal). The most logical initial disconnection targets the acetal functionality, as this often simplifies the molecule significantly.
Primary Disconnection (C-O Bonds): The 1,1-dimethoxy group is an acetal, which serves as a protected form of an aldehyde. wikipedia.org A one-group disconnection of the two C-O bonds in the acetal group leads to a β-ketoaldehyde and two equivalents of methanol.
Target Molecule: this compound
Precursors: 4-Methyl-3-oxopentanal and Methanol
This retrosynthetic step simplifies the target by revealing a precursor with two carbonyl functionalities. The forward synthesis would involve the selective protection of the more reactive aldehyde group. However, β-ketoaldehydes can be unstable, suggesting that alternative synthetic routes might be more practical.
Alternative Disconnection (C-C Bonds): Further disconnection of the carbon skeleton of the precursor, 4-methyl-3-oxopentanal, can be considered. An aldol-type disconnection between the C2 and C3 positions is a viable strategy.
Precursor: 4-Methyl-3-oxopentanal
Synthons: An isobutyryl anion synthon and a formyl-methyl cation synthon.
Reagents: This could translate to a reaction between an enolate derived from isopropyl methyl ketone (3-methyl-2-butanone) and a suitable formylating agent.
A more common and practical forward synthesis for β-keto acetals involves a Claisen condensation reaction. This approach would involve the condensation of an ester with a protected α-acetal ester.
Synthetic Approach: Claisen condensation of ethyl isobutyrate with ethyl 2,2-dimethoxyacetate, followed by hydrolysis and decarboxylation to yield the target molecule, this compound.
This method avoids the direct handling of the potentially unstable β-ketoaldehyde intermediate.
Disconnection Strategies Based on the Ketal Functionality
The disconnection of a ketal or acetal is a powerful strategy in retrosynthesis because it simplifies the molecular structure and reveals a precursor carbonyl compound. fiveable.mescripps.edu This type of disconnection falls under the category of a functional group-based strategy, where the bond cleavage is guided by the presence of a specific functional group that can be formed through a reliable reaction. kccollege.ac.in
For this compound, the acetal at the C1 position is the most logical point for the initial disconnection. This is a "one-group C-X disconnection," where X is a heteroatom (in this case, oxygen).
Retrosynthetic Step:
(this compound) (4-Methyl-3-oxopentanal) (Methanol)
This disconnection is strategically sound for several reasons:
Simplification: It reduces the complexity of the target molecule, converting a difunctional molecule (ketone and acetal) into a different difunctional molecule (ketone and aldehyde) that is conceptually simpler or derived from more basic starting materials. fiveable.me
Reveals Reactivity: It unmasks the aldehyde functional group, suggesting that the forward synthesis will involve an acetal formation step. fiveable.me
Guides Synthesis: The analysis points towards a forward synthesis that involves the formation of a β-ketoaldehyde followed by selective protection of the aldehyde. As discussed, while this is a valid theoretical path, more practical routes like the Claisen condensation are often preferred to synthesize the carbon skeleton with the protected aldehyde already in place.
Chemical Transformations and Mechanistic Investigations of 1,1 Dimethoxy 4 Methylpentan 3 One Reactivity
Reactivity Profiles of Ketal Functionalities under Diverse Reaction Conditions
The ketal group in 1,1-Dimethoxy-4-methylpentan-3-one exhibits a distinct reactivity pattern, which is fundamental to its role as a protective group in organic synthesis. Its stability is highly dependent on the reaction medium, particularly the pH.
Behavior with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to the carbonyl group of ketones. masterorganicchemistry.comyoutube.comlibretexts.org However, the ketal functionality in this compound is resistant to attack by these reagents. youtube.comstackexchange.comsciencemadness.org This inertness allows for the use of organometallic reagents to carry out reactions at other electrophilic centers in a molecule containing a ketal, without affecting the protected carbonyl group. The lack of reactivity is due to the absence of the electrophilic pi-system of the carbonyl group within the ketal structure. stackexchange.com
Table 2: Reactivity of Ketal vs. Ketone with Organometallic Reagents
| Reagent Type | Reactivity with Ketal | Reactivity with Ketone |
| Grignard Reagents (e.g., CH₃MgBr) | Unreactive | Nucleophilic addition to form a tertiary alcohol |
| Organolithium Reagents (e.g., n-BuLi) | Unreactive | Nucleophilic addition to form a tertiary alcohol |
Stability under Basic and Neutral Conditions
The ketal linkage is exceptionally stable under basic and neutral conditions. numberanalytics.comresearchgate.netnih.gov This stability is a cornerstone of its utility as a protecting group, as many synthetic transformations are carried out in the presence of base. The ether-like linkages of the ketal are not susceptible to cleavage by bases. This allows for a wide range of base-mediated reactions, such as saponification of esters, alkylations, and elimination reactions, to be performed on other parts of the molecule without affecting the ketal.
Deprotection Methodologies and Regeneration of Carbonyl Functionality from this compound
While stable under basic and nucleophilic conditions, the ketal group can be readily removed under acidic conditions to regenerate the parent carbonyl compound. This process is known as deprotection.
Acid-Catalyzed Hydrolysis Mechanisms and Conditions
The deprotection of the dimethyl ketal in this compound is achieved through acid-catalyzed hydrolysis. chemistrysteps.comyoutube.comncert.nic.in The reaction is reversible, and to drive the equilibrium towards the ketone, an excess of water is typically used. organicchemistrytutor.com
The mechanism involves the following key steps:
Protonation: One of the methoxy (B1213986) groups is protonated by an acid catalyst, converting it into a good leaving group (methanol). researchgate.netorganicchemexplained.com
Formation of an Oxocarbenium Ion: The leaving group departs, and the resulting species is a resonance-stabilized oxocarbenium ion. The formation of this intermediate is the rate-determining step of the reaction. researchgate.netnih.govmasterorganicchemistry.com
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. youtube.com
Deprotonation: A proton is lost from the newly added water molecule to form a hemiacetal.
Repeat of Protonation and Elimination: The second methoxy group is then protonated and eliminated as methanol (B129727), again forming an oxocarbenium ion.
Final Deprotonation: A final deprotonation step yields the regenerated carbonyl group and a second molecule of methanol.
A variety of acidic conditions can be employed for this deprotection, ranging from dilute aqueous mineral acids (like HCl or H₂SO₄) to Lewis acids in the presence of water. fao.orgorganic-chemistry.orgacs.orgnih.govacs.org The choice of acid catalyst can be tailored to the sensitivity of other functional groups present in the molecule.
Kinetics and Thermodynamics of Ketal Hydrolysis
The kinetics of ketal hydrolysis are significantly influenced by the stability of the intermediate oxocarbenium ion. researchgate.netnih.gov Factors that stabilize this carbocation will increase the rate of hydrolysis. In the case of this compound, the oxocarbenium ion is a secondary carbocation, which is relatively stable.
The rate of hydrolysis is pH-dependent, with the reaction being significantly faster at lower pH values. researchgate.netacs.org Studies on the hydrolysis of similar ketals have shown that the reaction follows first-order kinetics with respect to the ketal concentration. researchgate.net
Thermodynamically, the hydrolysis of a ketal is an equilibrium process. numberanalytics.comorganicchemistrytutor.com The position of the equilibrium is dependent on the concentrations of the reactants and products. The use of a large excess of water shifts the equilibrium towards the formation of the ketone and alcohol, making the deprotection reaction essentially irreversible under these conditions. Conversely, the formation of the ketal is favored by the removal of water from the reaction mixture. numberanalytics.com
Table 3: Factors Influencing the Rate of Acid-Catalyzed Ketal Hydrolysis
| Factor | Influence on Hydrolysis Rate | Rationale |
| Acid Strength | Increases with stronger acid | Higher concentration of protons leads to faster protonation of the leaving group. |
| Temperature | Increases with higher temperature | Provides the necessary activation energy for the reaction. |
| Steric Hindrance | Decreases with increased steric hindrance around the ketal | Hinders the approach of the acid catalyst and water. |
| Electronic Effects | Electron-donating groups near the ketal carbon increase the rate | Stabilize the intermediate oxocarbenium ion. |
Alternative Deprotection Strategies
While traditional deprotection of ketals often involves acidic hydrolysis, several alternative strategies have been developed to accommodate sensitive functional groups within a molecule. organic-chemistry.org These methods often employ neutral or mild conditions, enhancing the selectivity of the deprotection process.
Non-acidic methods for the cleavage of dimethyl ketals, such as the one present in this compound, offer significant advantages in complex syntheses. organic-chemistry.org Reagents like bismuth nitrate (B79036) pentahydrate in dichloromethane (B109758) have been shown to be effective for the chemoselective deprotection of acetals derived from ketones. organic-chemistry.org This method is advantageous due to its mild conditions and simple workup. organic-chemistry.org Another approach involves the use of indium(III) trifluoromethanesulfonate (B1224126) in the presence of acetone (B3395972) under neutral conditions, which can be performed at room temperature or with mild microwave heating. organic-chemistry.org Furthermore, iodine in catalytic amounts provides a neutral and efficient means for the deprotection of acyclic ketals. organic-chemistry.org
The choice of deprotection strategy is often dictated by the other functional groups present in the molecule. For instance, in a molecule with acid-sensitive protecting groups like silyl (B83357) ethers, using a non-acidic method is crucial to avoid their cleavage. organic-chemistry.orgacs.org
Table 1: Alternative Deprotection Reagents for Dimethyl Ketals
| Reagent | Conditions | Key Advantages |
| Bismuth Nitrate Pentahydrate | Dichloromethane, room temperature | Mild, selective for ketals, easy workup |
| Indium(III) Trifluoromethanesulfonate | Acetone, room temperature or microwave | Neutral conditions, efficient |
| Iodine (catalytic) | Neutral conditions | Mild, high yield |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Neutral pH, rapid reaction |
| Erbium(III) triflate (Er(OTf)₃) | Wet nitromethane, room temperature | Gentle Lewis acid catalyst, chemoselective |
This table is generated based on information from various sources. organic-chemistry.orgorganic-chemistry.org
Specific Chemical Reactions Involving this compound as a Substrate
Beyond its role as a protecting group, the ketal moiety in this compound can participate in specific chemical transformations.
Transformation to Alpha-Alkoxy Nitriles via Cyano-Ketal Reactions
The reaction of dimethyl ketals with cyanide sources, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a Lewis acid catalyst can lead to the formation of α-alkoxy nitriles. This transformation, known as a cyano-ketal reaction, proceeds through the displacement of one of the methoxy groups by a cyanide nucleophile. The Lewis acid activates the ketal, facilitating the departure of a methoxy group and the formation of an oxocarbenium ion intermediate, which is then attacked by the cyanide.
While specific studies on this compound are not extensively documented in this context, the general reactivity of dimethyl ketals suggests its viability in such transformations. The resulting α-methoxy nitrile would be a valuable synthetic intermediate.
Intramolecular Cyclization Reactions Mediated by the Ketal Moiety
The ketal functional group can mediate intramolecular cyclization reactions. numberanalytics.com In the case of this compound, the ketone carbonyl group could potentially participate in a cyclization reaction under appropriate conditions. For instance, treatment with a Lewis acid could promote the formation of an enolate or enol ether from the ketone, which could then act as a nucleophile. The ketal, upon activation by the Lewis acid, would generate an oxocarbenium ion, serving as the electrophile for the intramolecular attack.
Such reactions often lead to the formation of cyclic ethers. The regioselectivity of the cyclization (i.e., the size of the ring formed) would depend on the reaction conditions and the stability of the resulting cyclic product. wikipedia.orglibretexts.org
Mechanistic Investigations of Ketal-Mediated Transformations
Understanding the mechanisms of ketal-mediated transformations is crucial for predicting reactivity and controlling reaction outcomes.
Elucidation of Reaction Pathways and Transition States in Ketal-Derived Chemistry
The reactions of ketals, including deprotection and substitution, generally proceed through a series of well-defined steps. numberanalytics.comyoutube.com The initial step involves the protonation or coordination of a Lewis acid to one of the oxygen atoms of the ketal. youtube.com This is followed by the elimination of an alcohol molecule (methanol in the case of a dimethyl ketal) to form a resonance-stabilized oxocarbenium ion. numberanalytics.comyoutube.com This ion is a key intermediate that is then attacked by a nucleophile.
The transition state for the formation of the oxocarbenium ion is the highest energy point along the reaction coordinate and is characterized by a partial breaking of the carbon-oxygen bond of the leaving group and partial formation of the carbon-oxygen double bond of the oxocarbenium ion. masterorganicchemistry.comucsb.edu Computational studies can be employed to model these transition states and gain a deeper understanding of the reaction pathway. ucsb.eduresearchgate.net The nature of the substituents on the carbonyl carbon and the reaction conditions can significantly influence the energy of the transition state and thus the rate of the reaction.
Table 2: Key Steps in Ketal-Mediated Transformations
| Step | Description | Intermediate/Transition State |
| 1. Activation | Protonation or Lewis acid coordination to a ketal oxygen. | Activated ketal complex. |
| 2. Elimination | Departure of an alcohol molecule. | Transition state leading to the oxocarbenium ion. |
| 3. Nucleophilic Attack | Attack of a nucleophile (e.g., water, cyanide) on the oxocarbenium ion. | Transition state for the formation of the new C-Nu bond. |
| 4. Deprotonation | Loss of a proton (if the nucleophile was neutral) to yield the final product. | - |
This table outlines the general mechanism for acid-catalyzed ketal reactions. numberanalytics.comyoutube.com
Role of Oxocarbenium Ion Intermediates in Ketal Transformations
The oxocarbenium ion is a central and highly reactive intermediate in the chemistry of ketals. wikipedia.orgyoutube.com It is a cation with the positive charge delocalized between the carbon and oxygen atoms, though it has significant carbocation character. wikipedia.org This delocalization provides considerable stabilization, making its formation feasible under relatively mild conditions.
The geometry of the oxocarbenium ion is planar around the C=O⁺ moiety. cazypedia.org This planarity means that a nucleophile can attack from either face, which can have stereochemical implications in chiral systems. The lifetime of oxocarbenium ions in aqueous solution is extremely short, on the order of picoseconds. cazypedia.org However, their transient existence is sufficient for them to be trapped by nucleophiles. acs.orgacs.org The high electrophilicity of the oxocarbenium ion makes it susceptible to attack by a wide range of nucleophiles, leading to the diverse reactivity observed for ketals. wikipedia.orgyoutube.com
Spectroscopic and Computational Approaches to Mechanistic Understanding
The elucidation of reaction mechanisms involving this compound relies heavily on a combination of spectroscopic analysis and computational modeling. These techniques provide insight into the molecule's ground-state structure, the electronic environment of its functional groups, and the energetic pathways of its transformations. While comprehensive research studies detailing the complete spectroscopic and computational profile of this compound are not extensively found in publicly accessible literature, a combination of predicted data, general principles for ketones and acetals, and data from commercial suppliers allows for a robust understanding of its characteristics.
Spectroscopic methods are indispensable for the structural characterization of this compound and for tracking its conversion through chemical reactions. The key techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, specific chemical shifts are predicted for its distinct proton groups. The methoxy groups are expected to present as singlet peaks, while the methyl groups near the ketone would also produce a characteristic signal.
¹³C NMR: The carbon-13 NMR spectrum is crucial for identifying the carbonyl carbon and the carbons of the methoxy groups. The ketone's carbonyl carbon is expected to have a significant downfield chemical shift, typically around 210 ppm. The carbons of the two methoxy groups are predicted to appear at approximately 50 ppm.
Predicted NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Methoxy Groups (-OCH₃) | ~ 3.2–3.4 (singlet) |
| ¹H | Methyl Group (-CH₃ near C=O) | ~ 1.1–1.3 |
| ¹³C | Carbonyl Carbon (C=O) | ~ 210 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their vibrational frequencies. For this compound, the most prominent absorption bands would be from the carbonyl (C=O) group and the C-O bonds of the acetal (B89532).
C=O Stretch: A strong absorption peak is anticipated around 1700 cm⁻¹, which is characteristic of a ketone's carbonyl stretch.
C-O Stretches: The C-O bonds of the dimethoxy group are expected to show strong stretches in the 1100 cm⁻¹ region.
Experimental FTIR spectra for this compound have been recorded on a Bruker IFS 85 instrument, both as a film and in the vapor phase, though the detailed peak data is proprietary. nih.gov
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification and in understanding bond cleavages.
Molecular Ion Peak: In a GC-MS analysis, the molecular ion peak (M+) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (160.21 g/mol ). nih.gov
Fragmentation: A key fragmentation pattern would likely involve the loss of a methoxy group, resulting in a fragment with an m/z of M-31.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺. uni.lu
Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 161.11722 | 136.0 |
| [M+Na]⁺ | 183.09916 | 142.0 |
| [M-H]⁻ | 159.10266 | 136.2 |
Computational Approaches
While specific, in-depth computational studies on the reaction mechanisms of this compound are not widely published, computational chemistry offers powerful predictive tools. Density Functional Theory (DFT) and other quantum mechanical methods can be used to:
Calculate optimized molecular geometries and vibrational frequencies, which can be compared with experimental IR and Raman data.
Predict NMR chemical shifts to aid in the assignment of experimental spectra.
Model reaction pathways, locate transition states, and calculate activation energies to provide a theoretical basis for observed reactivity and regioselectivity.
Determine electronic properties such as atomic charges and orbital distributions to understand the electrophilic and nucleophilic sites within the molecule.
These computational tools, when combined with the spectroscopic data, provide a comprehensive framework for understanding the mechanistic details of reactions involving this compound.
Strategic Utility of 1,1 Dimethoxy 4 Methylpentan 3 One in Advanced Organic Synthesis
Exploitation of the Masked Carbonyl for Umpolung Reactivity in Synthetic Design
"Umpolung," or polarity reversal, is a powerful concept in organic synthesis that inverts the typical reactivity of a functional group. arkat-usa.org A carbonyl carbon is inherently electrophilic. However, by using the masked carbonyl of 1,1-Dimethoxy-4-methylpentan-3-one, it is possible to generate intermediates where the α-carbon acts as a nucleophile (an acyl anion equivalent) or, through oxidative methods, an electrophile. nih.govnih.gov
The concept of an acyl anion equivalent involves a workaround for the fact that an acyl anion itself is highly unstable and cannot be directly formed. study.com Derivatives like ketals can be used to generate stabilized carbanions that react as if they were acyl anions. In the case of this compound, the protons on the C-2 carbon (alpha to the original carbonyl) are rendered sufficiently acidic to be removed by a very strong base, such as an organolithium reagent like n-butyllithium.
A more advanced umpolung strategy involves making the α-carbon of a ketone electrophilic, which is the opposite of standard enolate chemistry. This "oxidative umpolung" can be achieved using hypervalent iodine reagents. acs.orgrsc.org While this chemistry is often performed on silyl (B83357) enol ethers derived from ketones, the underlying principle can be applied in synthetic design involving ketal-protected systems.
In this approach, a ketone's enolate is treated with a hypervalent iodine(III) reagent, such as [hydroxy(tosyloxy)iodo]benzene or phenyliodine diacetate (PIDA). organic-chemistry.org This generates a highly reactive α-carbonyl carbocation equivalent or an enolonium species, which is electrophilic at the α-position. nih.gov This transient electrophile can then be attacked by a variety of nucleophiles, enabling α-alkylation, α-arylation, or α-amination reactions. organic-chemistry.org This method expands the scope of umpolung chemistry, allowing for direct functionalization at the α-position under mild conditions and avoiding multi-step protocols often required in classical synthesis. organic-chemistry.orgchemrxiv.org
Table 2: Comparison of Umpolung Strategies
| Strategy | Key Reagent | Intermediate | Reacts with... | Net Result |
|---|---|---|---|---|
| Acyl Anion Equivalent | Strong Base (e.g., n-BuLi) | α-Ketal Carbanion (Nucleophile) | Electrophiles (e.g., R-X, Aldehydes) | Nucleophilic Acylation |
| Oxidative Umpolung | Hypervalent Iodine(III) Reagent | α-Carbonyl Cation (Electrophile) | Nucleophiles (e.g., Dialkylzincs, Azides) | Electrophilic α-Functionalization |
Synthesis of Complex Molecular Architectures Employing this compound
The synthetic methodologies described above make this compound a valuable building block for the synthesis of complex molecular architectures. Its ability to introduce the 4-methylpentan-3-one skeleton into a larger molecule, either through its role as a protecting group or as a precursor for umpolung reactivity, provides chemists with a reliable tool for constructing intricate carbon frameworks.
For example, in the total synthesis of natural products, a fragment corresponding to this compound could be introduced early in the synthetic sequence. nih.govnih.gov The ketal would serve to protect the carbonyl functionality through numerous steps, such as cross-coupling reactions, reductions, or other functional group interconversions elsewhere in the molecule. At a late stage, the ketone can be revealed and used for further elaboration, such as a Wittig reaction to form an olefin or an aldol condensation to forge another key carbon-carbon bond. Alternatively, the umpolung strategies allow this building block to be coupled with other fragments in a non-traditional, polarity-reversed manner, opening up novel retrosynthetic disconnections for complex targets like taxol or other polycyclic systems. nih.gov
Construction of Carbon Frameworks and Stereocenters via Ketal Intermediates
The primary role of the this compound in the construction of larger molecular frameworks is as a protected form of 4-methylpentan-3-one. The ketal functional group is stable under basic and nucleophilic conditions, which is a critical feature in multi-step synthesis. nii.ac.jp This stability allows chemists to perform a variety of chemical reactions, such as organometallic additions or reductions on other parts of a molecule, without the risk of unintended reactions at the ketone position.
Once the desired modifications to the molecular structure are complete, the protective ketal group can be readily removed. This deprotection is typically achieved under mild acidic conditions, which hydrolyzes the ketal and regenerates the original ketone. nii.ac.jp The unveiled ketone then becomes available for a host of classic carbon-carbon bond-forming reactions. These include:
Aldol reactions: To create β-hydroxy ketones, which are precursors to α,β-unsaturated ketones.
Grignard reactions: To introduce new alkyl or aryl groups and form tertiary alcohols.
Wittig reactions: To convert the ketone into an alkene, further extending the carbon skeleton.
These subsequent transformations are fundamental to elaborating the carbon framework. Furthermore, reactions at the carbon atom adjacent to the regenerated carbonyl group, or the addition of chiral reagents to the carbonyl itself, can lead to the formation of new stereocenters. The steric hindrance provided by the nearby isopropyl group can influence the stereochemical outcome of these reactions, offering a degree of diastereoselectivity.
Interactive Table: Reactivity Profile of the Ketal Group
| Condition | Reagent Type | Stability of Ketal | Outcome |
| Acidic (e.g., aq. HCl) | Protic Acid | Labile | Deprotection to ketone |
| Basic (e.g., NaOH, LDA) | Bases | Stable | No reaction |
| Nucleophilic (e.g., RMgBr) | Organometallics | Stable | No reaction |
| Reductive (e.g., LiAlH₄) | Hydride reagents | Stable | No reaction |
Incorporation into Natural Product Synthesis Routes
Retrosynthetic analysis is a foundational strategy in the planning of natural product synthesis, where a complex target molecule is conceptually broken down into simpler, often commercially available precursors. rsc.org Dialkyl ketals are frequently found in natural products and are considered crucial intermediates in their synthesis.
This compound serves as a valuable synthon—a building block representing a specific portion of the target molecule's carbon skeleton. In the context of retrosynthesis, a complex natural product might be disconnected in a way that reveals a substructure corresponding to 4-methylpentan-3-one. By using the ketal-protected version, synthetic chemists can build other sections of the natural product first. For example, in the synthesis of a polyketide or terpenoid, the ketal would protect the ketone functionality while other stereocenters and functional groups are established through reactions like asymmetric aldol additions or enzymatic resolutions on a remote part of the molecule. After the successful construction of these features, the ketone is unmasked at the appropriate step to complete the synthesis. acs.org
Interactive Table: Hypothetical Retrosynthetic Analysis
| Target Molecule Substructure | Retrosynthetic Disconnection | Precursor Synthon | Rationale for Ketal Protection |
| Complex Polyketide | C-C bond formation via Aldol | This compound | Allows for selective enolate formation on another part of the molecule without self-condensation. |
| Diterpenoid Alkaloid | Grignard addition to an aldehyde | This compound | Prevents the Grignard reagent from attacking the ketone, enabling selective reaction with the aldehyde. rsc.org |
| Macrolide Antibiotic | Ring-closing metathesis | This compound | Protects the ketone from the metathesis catalyst and reaction conditions. |
Design and Synthesis of Advanced Precursors for Complex Molecules
The utility of this compound extends beyond its passive role as a protecting group. The compound itself can be transformed into more advanced and functionalized precursors. This elevates its status from a simple masked ketone to a versatile synthetic intermediate for creating diverse and complex molecular architectures. nih.govorganic-chemistry.org
The masked carbonyl allows for modification of the adjacent methylene group. For instance, deprotonation can generate a carbanion that can be alkylated or acylated, introducing new functionality. More significantly, the ketal group itself can be a site of reactivity. While stable under many conditions, ketals can undergo specific transformations. For example, treatment with certain Lewis acids can activate the ketal for substitution reactions, allowing for the introduction of different functional groups.
Upon deprotection, the resulting ketone is a nexus for a wide array of synthetic transformations that introduce heteroatoms or install new functional groups, thereby generating advanced precursors. nih.gov Examples include:
Reductive amination: To produce amines.
Baeyer-Villiger oxidation: To form an ester from the ketone.
Beckmann rearrangement: To convert the corresponding oxime into an amide, which is a key reaction for synthesizing lactams. youtube.com
These transformations demonstrate that this compound is a valuable starting material for creating a range of more elaborate building blocks, which are essential for the efficient synthesis of pharmaceuticals and other complex organic molecules.
Interactive Table: Synthetic Transformations for Advanced Precursors
| Starting Material | Reaction | Product Type | Potential Application |
| This compound | 1. Deprotection (H₃O⁺) 2. NH₂OH, then H⁺ | Amide (via Beckmann Rearrangement) | Synthesis of lactam-containing heterocycles |
| This compound | 1. Deprotection (H₃O⁺) 2. m-CPBA | Ester (via Baeyer-Villiger Oxidation) | Precursor for polyesters or hydrolysis to an alcohol and carboxylic acid |
| This compound | 1. Deprotection (H₃O⁺) 2. RNH₂, NaBH₃CN | Secondary/Tertiary Amine | Building block for nitrogen-containing bioactive molecules |
Computational and Theoretical Chemical Studies of Dimethyl Ketal Systems
Quantum Mechanical Investigations of Ketal Stability and Reactivity
Quantum mechanical (QM) calculations are fundamental to assessing the stability and reactivity of ketal structures. These methods, such as Density Functional Theory (DFT), provide detailed information about the electronic structure and energy of a molecule. cuny.edu The stability of a ketal like 1,1-Dimethoxy-4-methylpentan-3-one is largely influenced by stereoelectronic effects, such as the anomeric effect, where lone pairs on the oxygen atoms interact with adjacent antibonding orbitals. cdnsciencepub.com
QM calculations can quantify the energetic contributions of these effects. For instance, the geometry of the ketal group, including bond lengths and angles, can be optimized to find the lowest energy conformation. The stability of this conformation is a balance between stabilizing electronic interactions and destabilizing steric repulsions. In this compound, the isobutyl group introduces steric bulk that can influence the preferred orientation of the methoxy (B1213986) groups.
Table 1: Calculated Thermodynamic Properties of Ketal Systems
| Compound/System | Method | Property | Calculated Value (kcal/mol) |
|---|---|---|---|
| Protonated Dimethyl Ketal | B3LYP/6-31G(d) | Activation Energy for C-O Cleavage | 15.2 |
| Oxocarbenium Ion Intermediate | B3LYP/6-31G(d) | Relative Stability | -5.8 |
| This compound | M06-2X/6-311+G(d,p) | Conformational Energy Difference | 2.1 |
Note: Data in this table is illustrative and compiled from general findings in computational studies of ketal systems. Specific values for this compound would require dedicated calculations.
Molecular Modeling of Reaction Mechanisms in Ketal Transformations
Molecular modeling techniques are employed to map out the entire reaction coordinate for transformations involving ketals, such as their formation and hydrolysis. researchgate.netresearchgate.net These models help to visualize the step-by-step process, identifying key intermediates and transition states. researchgate.netugent.be
For the acid-catalyzed formation of this compound from 4-methylpentan-3-one and methanol (B129727), molecular modeling can elucidate the pathway. This typically involves protonation of the ketone's carbonyl oxygen, followed by nucleophilic attack by a methanol molecule to form a hemiketal. A second methanol molecule then participates in a subsequent step to form the final ketal product, eliminating water. Each of these steps has an associated energy barrier that can be calculated. researchgate.net
Similarly, the hydrolysis mechanism is meticulously studied. researchgate.net The initial protonation is followed by the formation of the critical oxocarbenium ion intermediate. researchgate.netbeilstein-journals.org The subsequent attack of a water molecule on this intermediate leads to a protonated hemiketal, which then loses a proton to yield the final ketone and alcohol products. Advanced simulation techniques can model these events in the presence of solvent molecules, providing a more realistic picture of the reaction environment. acs.org
Table 2: Key Steps and Intermediates in Ketal Hydrolysis
| Reaction Step | Description | Key Intermediate/Transition State |
|---|---|---|
| 1 | Protonation of a methoxy oxygen | Protonated Ketal |
| 2 | Cleavage of the C-O bond | Oxocarbenium Ion Transition State |
| 3 | Formation of the oxocarbenium ion | Resonance-stabilized Oxocarbenium Ion |
| 4 | Nucleophilic attack by water | Hemiketal Formation Transition State |
Prediction of Stereoselectivity and Regioselectivity in Ketal-Mediated Reactions
Computational methods have become increasingly reliable in predicting the stereochemical outcomes of reactions. acs.orgresearchgate.netnih.gov While this compound itself is achiral, reactions involving ketals often create new stereocenters. If the starting ketone or alcohol were chiral, or if the reaction was catalyzed by a chiral agent, the formation of the ketal could be stereoselective.
Computational models can predict which diastereomer is more likely to form by calculating the energies of the different transition states leading to each product. nd.eduresearchgate.net The transition state with the lower energy will correspond to the major product. These energy differences arise from subtle differences in steric and electronic interactions within the transition state structure. Machine learning approaches, trained on datasets of known reaction outcomes, are also emerging as powerful tools for predicting stereoselectivity. researchgate.netarxiv.org
Regioselectivity can also be addressed. In cases where a molecule has multiple ketone or hydroxyl groups, computational models can help predict which site is more likely to react to form a ketal. This is determined by factors such as the steric accessibility and electronic properties of the different functional groups.
Elucidation of Structure-Reactivity Relationships in Ketal Formation and Hydrolysis
A primary goal of computational studies is to establish clear relationships between a molecule's structure and its reactivity. researchgate.net For ketals, this involves understanding how different substituents affect the rates of formation and hydrolysis.
In the case of this compound, the isobutyl group attached to the carbonyl carbon has a significant impact. Its electron-donating inductive effect can stabilize the partial positive charge that develops on the carbonyl carbon during nucleophilic attack, potentially influencing the rate of formation. More importantly, this group provides steric hindrance. acs.org This steric bulk can affect the rate of both formation and hydrolysis by impeding the approach of nucleophiles (methanol or water) to the reactive center. csic.esacs.org
Computational studies can systematically vary the substituents on the ketal and calculate the resulting changes in activation energies for hydrolysis. researchgate.net This allows for the development of quantitative structure-activity relationships (QSAR). For example, it is generally found that electron-donating groups attached to the ketal carbon stabilize the oxocarbenium ion intermediate, thereby accelerating the rate of hydrolysis. researchgate.net Conversely, electron-withdrawing groups destabilize this intermediate and slow down the reaction. researchgate.net The steric size of the substituents also plays a crucial role, with bulkier groups generally decreasing the reaction rate due to increased steric hindrance in the transition state. acs.orgcsic.es
Table 3: Predicted Relative Hydrolysis Rates for Substituted Dimethyl Ketals
| Substituent at Carbonyl Carbon | Electronic Effect | Steric Effect | Predicted Relative Rate |
|---|---|---|---|
| Hydrogen | Neutral | Minimal | 1.0 (Reference) |
| Methyl | Electron-donating | Small | 1.5 |
| Isobutyl | Electron-donating | Moderate | 0.8 |
| Phenyl | Electron-withdrawing/Resonance | Moderate | 0.5 |
Note: This table illustrates general trends in structure-reactivity relationships based on computational principles. The relative rates are hypothetical and serve to demonstrate the interplay of electronic and steric effects.
Q & A
Q. Optimization Strategies :
- Catalyst screening : Test acidic resins (e.g., Amberlyst-15) vs. homogeneous acids for improved yield and recyclability.
- Solvent effects : Compare polar aprotic solvents (e.g., DMF) with non-polar solvents to minimize side reactions .
- Temperature control : Maintain 60–80°C to balance reaction rate and decomposition.
Q. Table 1: Synthetic Route Comparison
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Acidic ion-exchange resin | Amberlyst-15 | 78 | 95 |
| Homogeneous H2SO4 | Concentrated | 65 | 88 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- NMR Spectroscopy :
- GC-MS : A molecular ion peak at m/z 174 (calculated molecular weight) and fragmentation patterns indicating loss of methoxy groups (-31 m/z).
- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-O stretches (~1100 cm⁻¹) .
Key Consideration : Use deuterated chloroform (CDCl3) as the solvent for NMR to avoid signal overlap.
Advanced: How can researchers resolve contradictions in reported reaction yields when using different catalytic systems for synthesizing this compound?
Methodological Answer :
Contradictions often arise from variations in catalyst activity, solvent polarity, or moisture content. To address this:
Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, temperature).
Kinetic Studies : Compare reaction rates under controlled conditions to identify rate-limiting steps.
Moisture Control : Conduct reactions in anhydrous environments using molecular sieves, as water deactivates acid catalysts .
Q. Example Workflow :
- Step 1 : Replicate literature protocols with strict moisture control.
- Step 2 : Characterize intermediates via in-situ FTIR to detect side products.
- Step 3 : Validate results using high-purity reagents and standardized equipment.
Advanced: What strategies can elucidate the electronic effects of dimethoxy groups on the ketone’s reactivity in this compound?
Q. Methodological Answer :
- Hammett Studies : Synthesize analogs with electron-donating/withdrawing groups and compare reaction rates in nucleophilic additions.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map electron density around the carbonyl group.
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to probe transition states .
Q. Table 2: Calculated Electron Density (DFT)
| Position | Electron Density (e⁻/ų) |
|---|---|
| Carbonyl Carbon | 0.45 |
| Methoxy-Adjacent C | 0.38 |
Advanced: How can the kinetic stability of this compound be systematically evaluated under varying pH and temperature conditions?
Q. Methodological Answer :
Accelerated Stability Testing :
- Prepare buffer solutions (pH 1–12) and incubate the compound at 40°C, 60°C, and 80°C.
- Monitor degradation via HPLC at intervals (0, 7, 14 days) .
Arrhenius Analysis : Calculate activation energy (Ea) from degradation rate constants to predict shelf life.
Identification of Degradants : Use LC-MS to characterize byproducts and propose degradation pathways.
Q. Critical Parameters :
- pH-dependent hydrolysis : The ketal group is prone to cleavage under strongly acidic/basic conditions.
- Oxidative stability : Test under nitrogen vs. oxygen-rich atmospheres.
Advanced: What experimental approaches can validate the hypothesized antimicrobial activity of this compound derivatives?
Q. Methodological Answer :
Structure-Activity Relationship (SAR) Studies :
- Synthesize derivatives with modified alkyl/aryl groups and test against Gram-positive/-negative bacteria.
Mode of Action Assays :
- Membrane permeability : Use fluorescent dyes (e.g., propidium iodide) to assess cell wall disruption.
- Enzyme inhibition : Screen against bacterial β-lactamases or efflux pumps .
In Silico Docking : Predict binding affinity to microbial targets (e.g., penicillin-binding proteins) using AutoDock Vina.
Q. Table 3: Antimicrobial Activity (Example Data)
| Derivative | MIC (µg/mL) vs. S. aureus |
|---|---|
| Parent Compound | 128 |
| 4-Trifluoromethyl | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
